molecular formula C20H18N6O2 B2610705 7-ethyl-6-imino-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 618079-72-4

7-ethyl-6-imino-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B2610705
CAS No.: 618079-72-4
M. Wt: 374.404
InChI Key: WKDKITJOZWMAMM-UHFFFAOYSA-N
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Description

7-Ethyl-6-imino-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex heterocyclic compound featuring a fused tricyclic core (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene) with an ethyl substituent at position 7, an imino group at position 6, and a pyridin-3-ylmethyl carboxamide moiety at position 3.

Properties

IUPAC Name

7-ethyl-6-imino-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2/c1-2-25-17(21)14(19(27)23-12-13-6-5-8-22-11-13)10-15-18(25)24-16-7-3-4-9-26(16)20(15)28/h3-11,21H,2,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDKITJOZWMAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C1=N)C(=O)NCC3=CN=CC=C3)C(=O)N4C=CC=CC4=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-6-imino-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. One common approach is the condensation of a pyridine derivative with an appropriate triazole precursor under controlled conditions. The reaction typically requires the use of a strong base and a polar aprotic solvent to facilitate the formation of the tricyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-ethyl-6-imino-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding N-oxide, while reduction can produce a fully reduced tricyclic amine .

Scientific Research Applications

7-ethyl-6-imino-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-ethyl-6-imino-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Structural Differences

The target compound’s 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core distinguishes it from simpler bicyclic systems like thiadiazolo[3,2-a]pyrimidine () and thiazolo[3,2-a]pyrimidine ().

Substituent Analysis

  • Pyridin-3-ylmethyl carboxamide : This substituent in the target compound contrasts with the phenyl and 2,4,6-trimethoxybenzylidene groups in and . The pyridine moiety could improve solubility and facilitate interactions with polar residues in biological targets, whereas aromatic substituents in analogs may prioritize hydrophobic interactions .
  • Ethyl vs. Methyl Groups : The ethyl group at position 7 (target compound) may confer enhanced metabolic stability compared to the methyl group in ’s ethyl carboxylate derivative .

Crystallographic and Packing Behavior

While crystallographic data for the target compound are unavailable, ’s thiazolo-pyrimidine derivative crystallizes in a monoclinic system (P21/n) with intermolecular hydrogen bonds stabilizing the lattice .

Tabulated Comparison of Structural and Physicochemical Properties

Property Target Compound Ethyl 7-Methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-R5-oxo-5H-6-Carboxamido-7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine
Core Structure 1,7,9-Triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene Thiazolo[3,2-a]pyrimidine Thiadiazolo[3,2-a]pyrimidine
Key Substituents 7-Ethyl, 6-imino, 2-oxo, N-(pyridin-3-ylmethyl) 7-Methyl, 2-(2,4,6-trimethoxybenzylidene), 6-carboxylate 7-Phenyl, 6-carboxamide
Molecular Weight (g/mol) ~450 (estimated) 494.55 ~350 (estimated)
Crystallographic System Not reported Monoclinic (P21/n) Not reported
Hydrogen Bonding Features Imino (N–H), oxo (C=O), pyridine N Ester carbonyl, methoxy O Carboxamide (N–H), thiadiazole S

Biological Activity

The compound 7-ethyl-6-imino-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule characterized by its unique triazatricyclo structure and the presence of various functional groups. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Molecular Formula

The molecular formula of the compound is C22H22N6O2C_{22}H_{22}N_{6}O_{2}, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms. The compound features a bicyclic core structure with multiple functional groups, including an imine and a carboxamide, which contribute to its diverse chemical properties.

Structural Features

The key structural components include:

  • Triazine Core : A fused ring system that is common in many biologically active compounds.
  • Imino Group : Potentially reactive site that may participate in various chemical reactions.
  • Carboxamide Functionality : Imparts solubility and may influence biological interactions.

Table of Structural Features

FeatureDescription
Triazine CoreBicyclic structure with nitrogen atoms
Imino GroupReactive site for chemical transformations
Carboxamide GroupEnhances solubility and biological interactions

Potential Therapeutic Applications

Research on structurally related compounds has suggested several potential therapeutic applications:

  • Anticancer Activity : Compounds with similar triazine structures have shown effectiveness against various cancer cell lines.
  • Anti-inflammatory Properties : Certain derivatives exhibit potential in reducing inflammation.
  • Antimicrobial Activity : Related compounds have demonstrated efficacy against bacterial and fungal pathogens.

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
Imamine DerivativesTriazine core with various substitutionsAnticancer activity against multiple cell lines
Ethyl 6-(3-methoxybenzoyl)imino derivativesSimilar imino functionalityPotential anti-inflammatory properties
Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)Contains amide and aromatic systemsInvestigated for metabolic stability

Study 1: Anticancer Activity

A study investigating the anticancer properties of triazine derivatives found that certain compounds similar to the target compound exhibited significant cytotoxic effects on human cancer cell lines. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis.

Study 2: Anti-inflammatory Effects

Research on imine-containing compounds revealed their ability to modulate inflammatory pathways, suggesting that similar structures may have therapeutic potential in treating inflammatory diseases.

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